molecular formula C16H13N3O2 B12672144 Acetamide, N-(3-(1-phthalazinyloxy)phenyl)- CAS No. 149365-42-4

Acetamide, N-(3-(1-phthalazinyloxy)phenyl)-

Cat. No.: B12672144
CAS No.: 149365-42-4
M. Wt: 279.29 g/mol
InChI Key: WNOLWISYOMISMT-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazine moiety linked to an acetamide group through a phenyl ring, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- typically involves the reaction of 3-(1-phthalazinyloxy)aniline with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Types of Reactions:

    Oxidation: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • ACETAMIDE,N-(4-(1-PHTHALAZINYLOXY)PHENYL)-
  • ACETAMIDE,N-(2-(1-PHTHALAZINYLOXY)PHENYL)-

Comparison: ACETAMIDE,N-(3-(1-PHTHALAZINYLOXY)PHENYL)- is unique due to the position of the phthalazine moiety on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

CAS No.

149365-42-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(3-phthalazin-1-yloxyphenyl)acetamide

InChI

InChI=1S/C16H13N3O2/c1-11(20)18-13-6-4-7-14(9-13)21-16-15-8-3-2-5-12(15)10-17-19-16/h2-10H,1H3,(H,18,20)

InChI Key

WNOLWISYOMISMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=NN=CC3=CC=CC=C32

Origin of Product

United States

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